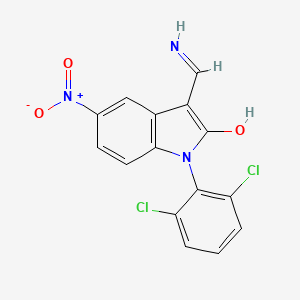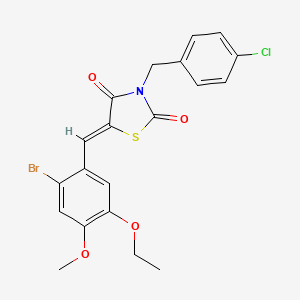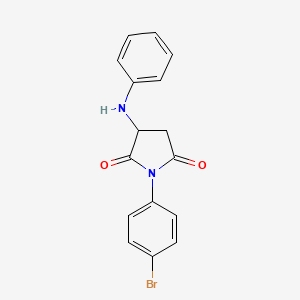
3-(aminomethylene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethylene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one, commonly known as DMNI, is a synthetic compound that belongs to the class of indole derivatives. DMNI has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of DMNI is not fully understood. However, it has been proposed that DMNI exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. DMNI has also been found to inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and repair. Additionally, DMNI has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DMNI has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. DMNI has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, DMNI has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMNI has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit significant anticancer and antimicrobial activity. However, DMNI has some limitations, including its poor solubility in water, which may limit its bioavailability. Additionally, DMNI may exhibit toxicity at higher concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for DMNI research. One potential direction is to investigate the use of DMNI in combination with other anticancer agents to enhance its therapeutic potential. Another potential direction is to investigate the use of DMNI in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of DMNI and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, DMNI is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMNI has been found to exhibit significant anticancer and antimicrobial activity, as well as anti-inflammatory and antioxidant properties. Further studies are needed to fully understand the mechanism of action of DMNI and to optimize its pharmacokinetic properties for therapeutic use.
Synthesis Methods
DMNI can be synthesized using a multistep reaction process. The first step involves the condensation of 2,6-dichlorobenzaldehyde and nitromethane to form 2,6-dichloro-α-nitrostyrene. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the cyclization of the resulting compound with isatin to form DMNI.
Scientific Research Applications
DMNI has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. DMNI has also been found to exhibit antimicrobial activity against various bacteria and fungi. Additionally, DMNI has been found to possess anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-11-2-1-3-12(17)14(11)19-13-5-4-8(20(22)23)6-9(13)10(7-18)15(19)21/h1-7,18,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHSDHKHOHHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)C=N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)

![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)

![4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)

![1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5190926.png)

![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5190950.png)

![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)